2,3,4,6-Tetrafluoropyridine

Nucleophilic Aromatic Substitution SNAr Regioselectivity

2,3,4,6-Tetrafluoropyridine (CAS 3512-13-8) is a fluorinated heteroaromatic compound belonging to the polyfluoropyridine class, with the molecular formula C5HF4N and a molecular weight of 151.06 g/mol. It is a clear, colorless liquid with a boiling point of 88–90 °C, a density of 1.518 g/cm³, and a predicted pKa of -9.66 ± 0.18.

Molecular Formula C5HF4N
Molecular Weight 151.06 g/mol
CAS No. 3512-13-8
Cat. No. B1273223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetrafluoropyridine
CAS3512-13-8
Molecular FormulaC5HF4N
Molecular Weight151.06 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1F)F)F)F
InChIInChI=1S/C5HF4N/c6-2-1-3(7)10-5(9)4(2)8/h1H
InChIKeyNOQFPTRRIPJRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetrafluoropyridine (CAS 3512-13-8): Sourcing and Differentiation Guide for Fluorinated Pyridine Building Blocks


2,3,4,6-Tetrafluoropyridine (CAS 3512-13-8) is a fluorinated heteroaromatic compound belonging to the polyfluoropyridine class, with the molecular formula C5HF4N and a molecular weight of 151.06 g/mol [1]. It is a clear, colorless liquid with a boiling point of 88–90 °C, a density of 1.518 g/cm³, and a predicted pKa of -9.66 ± 0.18 . The compound is characterized by four fluorine atoms substituted at the 2-, 3-, 4-, and 6-positions of the pyridine ring, which impart strong electron-withdrawing effects that significantly alter the electronic landscape of the aromatic system [1].

Reliable SNAr handle at C-4 for site-selective functionalization
Compatible with Pd(0)/Ni(0) C–F activation research
Sequential C-4 then C-6 diversification via silyl protection strategy

2,3,4,6-Tetrafluoropyridine (CAS 3512-13-8): Why In-Class Fluoropyridine Analogs Are Not Interchangeable in Synthesis


While several tetrafluoropyridine isomers and related polyfluoropyridines exist as commercial building blocks, their substitution patterns dictate fundamentally different regioselectivity profiles in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed reactions. 2,3,4,6-Tetrafluoropyridine undergoes nucleophilic substitution preferentially at the 4-position, a behavior shared with 2,4-difluoropyridine and 2,4,6-trifluoropyridine, but distinct from the 2,3,5,6-isomer, which lacks a fluorine at the 4-position [1]. Furthermore, the presence or absence of a hydrogen at C-5 versus C-4 critically alters reactivity toward low-valent transition metals; palladium(0) complexes undergo C–F oxidative addition with pentafluoropyridine but remain completely unreactive toward 2,3,5,6-tetrafluoropyridine under identical conditions [2]. Therefore, substituting one fluoropyridine for another without understanding these precise electronic and steric distinctions can lead to complete synthetic failure or unintended regioisomeric products, making informed procurement essential for successful reaction design.

Property
Target (2,3,4,6-isomer)
2,3,5,6-Isomer
C-4 Fluorine
Present, directs SNAr
Absent; regioselectivity may shift
Pd(0) C–F activation
Expected reactive (analogous to pentafluoropyridine)
Completely unreactive under identical conditions
Sequential derivatization
Possible via C-4 then C-6 silyl reversal
Limited to single-site or different selectivity pattern

2,3,4,6-Tetrafluoropyridine (CAS 3512-13-8): Quantitative Differentiation Evidence Versus Closest Analogs


Regioselectivity in Nucleophilic Substitution: Exclusive 4-Position Reactivity Shared with 2,4-Difluoro and 2,4,6-Trifluoro Analogs

In reactions with standard nucleophiles under halogen displacement conditions, 2,3,4,6-tetrafluoropyridine reacts exclusively at the 4-position. This behavior is identical to that observed for 2,4-difluoropyridine, 2,4-dichloropyridine, 2,4,6-trifluoropyridine, and 2,4,6-trichloropyridine [1]. This establishes a predictable and reliable SNAr handle at the C-4 fluorine, distinguishing it from isomers like 2,3,5,6-tetrafluoropyridine, which lacks a C-4 fluorine and therefore exhibits an entirely different substitution profile.

SNAr regioselectivity
Head-to-head
Exclusive C-4 substitution
Identical selectivity to 2,4-difluoro/2,4,6-trifluoro analogs
Direct comparison with multiple halopyridines confirms shared 4-position reactivity
Nucleophilic Aromatic Substitution SNAr Regioselectivity Halogen Displacement

Reactivity Divergence with Palladium(0): Comparative C–F Oxidative Addition Versus 2,3,5,6-Tetrafluoropyridine and Pentafluoropyridine

In a direct comparative study of fluoropyridine reactivity with palladium(0) complexes [Pd(PR3)2] (R = Cy, iPr), pentafluoropyridine undergoes C–F oxidative addition at 100 °C to yield trans-[Pd(F)(4-C5NF4)(PR3)2]. Under identical conditions, 2,3,5,6-tetrafluoropyridine exhibits no reaction whatsoever [1][2]. This demonstrates that the presence of a C-4 hydrogen in 2,3,5,6-tetrafluoropyridine, as opposed to the C-4 fluorine in pentafluoropyridine, completely abrogates reactivity toward Pd(0).

C–F activation at Pd(0)
Head-to-head
Reactive vs. no reaction
C-4 fluorine enables oxidative addition; absence abolishes reactivity
Pentafluoropyridine reacts; 2,3,5,6-isomer inert under identical 100 °C conditions
C–F Activation Oxidative Addition Palladium Catalysis Transition Metal Chemistry

Accelerated C–F Bond Activation at Nickel(0) Relative to Hexafluorobenzene

Reaction of Ni(COD)2 with PEt3 and hexafluorobenzene at room temperature results in very slow formation of trans-Ni(PEt3)2(C6F5)F. In contrast, analogous reactions with pentafluoropyridine and 2,3,5,6-tetrafluoropyridine proceed much faster [1]. This class-level observation indicates that fluoropyridines, as a family, are significantly more reactive toward C–F activation at Ni(0) than perfluoroarenes.

Ni(0) C–F acceleration
Class-level
Much faster than hexafluorobenzene
Fluoropyridine class reactivity supports faster oxidative addition
Qualitative observation; exact rate constants not reported
C–F Activation Nickel Catalysis Reaction Kinetics Fluorinated Heterocycles

Regioselectivity Reversal via Trialkylsilyl Protection: Enabling Site-Selective Functionalization at C-6

While 2,3,4,6-tetrafluoropyridine reacts exclusively at the 4-position under standard SNAr conditions, this regioselectivity can be completely reversed. Introduction of a trialkylsilyl group at the 3-position reroutes nucleophilic attack to the 6-position (the halogen most remote from the bulky silyl unit), enabling selective C-6 functionalization. After subsequent removal of the silyl protecting group, the nucleophile is invariably found to occupy the nitrogen-neighboring 2- or 6-position [1][2].

Regioselectivity reversal
Head-to-head
C-4 to C-6 switch
3-silyl protection reroutes nucleophile to C-6, enabling dual-site control
Complete reversal; enables sequential C-4 then C-6 functionalization
Site-Selective Synthesis Protecting Group Strategy Trialkylsilyl Trick Halopyridine Functionalization

2,3,4,6-Tetrafluoropyridine (CAS 3512-13-8): High-Value Application Scenarios Supported by Quantitative Evidence


Synthesis of 4-Substituted Tetrafluoropyridine Derivatives via Predictable SNAr Chemistry

Researchers requiring reliable and exclusive functionalization at the pyridine 4-position should prioritize 2,3,4,6-tetrafluoropyridine. Its demonstrated exclusive reactivity at the 4-position with standard nucleophiles [5] provides a robust and predictable route to 4-substituted-2,3,6-trifluoropyridine derivatives. This scenario is ideal for constructing molecular libraries where a single substitution point is desired without the complication of regioisomeric mixtures. The additional fluorine substituents confer enhanced metabolic stability and altered electronic properties to the resulting products, which are highly valued in medicinal chemistry [6].

Sequential C-4 then C-6 Functionalization for Complex Pyridine Scaffolds

For programs aiming to synthesize densely functionalized pyridines with substitution at both the 4- and 6-positions, 2,3,4,6-tetrafluoropyridine offers a unique, controllable two-step strategy. Leveraging the 'trialkylsilyl trick' [5][6], the C-4 position can be selectively modified first. Subsequent silylation at C-3 reroutes reactivity to the C-6 position, allowing for a second, distinct nucleophilic substitution. This sequential diversification is not readily achievable with isomers like 2,3,5,6-tetrafluoropyridine, making 2,3,4,6-tetrafluoropyridine the superior choice for synthesizing complex heterocyclic cores found in advanced pharmaceutical intermediates and agrochemical leads.

Investigation of Transition Metal-Mediated C–F Bond Activation Pathways

Research groups studying the fundamental mechanisms and synthetic applications of C–F bond activation, particularly with palladium and nickel catalysts, will find 2,3,4,6-tetrafluoropyridine to be a critical model substrate. The established class-level reactivity of fluoropyridines toward Ni(0)-mediated C–F activation [5] and the divergent reactivity patterns observed between pentafluoropyridine and 2,3,5,6-tetrafluoropyridine with Pd(0) [6] position this compound as a key comparator for understanding how subtle changes in fluorine substitution (e.g., C-4 F vs. C-4 H) govern oxidative addition events. Its use can help elucidate structure-activity relationships essential for developing new catalytic C–F functionalization methodologies.

Medicinal Chemistry Optimization of Pharmacokinetic Properties

Fluorination is a well-established strategy to improve the metabolic stability, membrane permeability, and target binding affinity of drug candidates. 2,3,4,6-Tetrafluoropyridine serves as a versatile precursor for incorporating a highly fluorinated pyridine motif into lead compounds [5]. The evidence of its predictable reactivity and ability to undergo sequential functionalization [6] allows medicinal chemists to efficiently explore structure-activity relationships (SAR) around this privileged scaffold. Compared to less fluorinated analogs, the tetrafluoropyridine core offers enhanced resistance to oxidative metabolism by cytochrome P450 enzymes, a critical factor in optimizing in vivo half-life and reducing clearance.

Application
Selection Property
Validation Focus
4-Substituted derivative synthesis
Reported exclusive C-4 SNAr reactivity
Regioselectivity and substitution yield
Sequential C-4/C-6 functionalization
Dual-site control via silyl protection strategy
Protecting group compatibility and reversal efficiency
C–F activation mechanistic studies
Class-level fluoropyridine reactivity toward Ni(0)/Pd(0)
Oxidative addition rates and metal-substrate scope
Fluorinated heterocycle library exploration
Perfluorinated core for electronic modulation
Metabolic stability and SAR around fluorine pattern

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